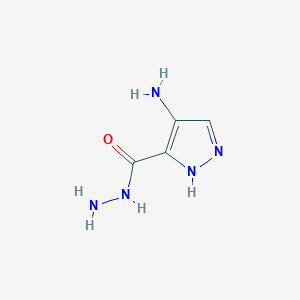

4-amino-1H-pyrazole-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-2-1-7-9-3(2)4(10)8-6/h1H,5-6H2,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVXNRFSMJECMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 1h Pyrazole 5 Carbohydrazide and Its Analogues

Strategies for the Direct Synthesis of 4-amino-1H-pyrazole-5-carbohydrazide

The direct synthesis of the title compound involves the initial construction of the substituted pyrazole (B372694) ring followed by the formation of the carbohydrazide (B1668358) group. These strategies often rely on multi-step sequences starting from acyclic precursors.

The formation of the pyrazole ring is most commonly achieved through cyclocondensation reactions. chim.it This involves the reaction of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative. chim.itnih.gov For the synthesis of 5-aminopyrazoles, β-ketonitriles or their synthetic equivalents are the most versatile precursors. nih.govchim.it The reaction proceeds via the nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate, which then undergoes intramolecular cyclization by the attack of the second nitrogen atom on the nitrile carbon. nih.govchim.it

A prevalent strategy for forming the required precursor involves the Michael-type addition of aryl hydrazines to (ethoxymethylene)malononitrile. scirp.org This reaction selectively yields 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. scirp.org The mechanism involves an initial nucleophilic attack by the hydrazine, followed by the elimination of ethanol (B145695) and subsequent intramolecular cycloaddition onto one of the nitrile groups. scirp.org Similarly, reacting 3-oxoalkanonitriles with hydrazine can yield 3-amino-1H-pyrazole-4-carbonitrile derivatives. mdpi.comresearchgate.net

The choice of precursors and reaction conditions dictates the substitution pattern of the resulting pyrazole ring. The versatility of this approach allows for the introduction of various substituents on the pyrazole nitrogen (N1 position) by using appropriately substituted hydrazines. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Aminopyrazole Synthesis

| Precursor(s) | Hydrazine Derivative | Key Conditions | Product Type |

|---|---|---|---|

| β-Ketonitriles | Hydrazine Hydrate (B1144303) | Reflux in ethanol | 5-Aminopyrazoles nih.gov |

| (Ethoxymethylene)malononitrile | Substituted Aryl Hydrazines | Reflux in solvent | 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles scirp.org |

| 3-Oxoalkanonitriles | Hydrazine | Basic medium | 3-Amino-1H-pyrazole-4-carbonitrile derivatives mdpi.comresearchgate.net |

Once the pyrazole-5-carboxylic acid scaffold is established, the next step is the formation of the acyl hydrazide (carbohydrazide). Carboxylic acid hydrazides are versatile intermediates, commonly synthesized by the reaction of hydrazine hydrate with carboxylic acids or their derivatives, such as acyl halides. researchgate.net Direct conversion from carboxylic acids is possible, though often inefficient. researchgate.net A more effective and general process involves pre-forming activated esters or amides from the carboxylic acid, which then react cleanly with hydrazine to furnish the desired hydrazide. researchgate.net This two-step approach is particularly useful for substrates where direct hydrazinolysis of esters might lead to side reactions. researchgate.net Continuous flow processes have also been developed for the synthesis of acid hydrazides from carboxylic acids, offering scalability and short reaction times. osti.gov

The most standard and direct method for converting a pyrazole carboxylate (an ester) into a pyrazole carbohydrazide is through hydrazinolysis. researchgate.net This reaction typically involves heating the pyrazole carboxylic acid ester with hydrazine hydrate, often in an alcoholic solvent. researchgate.net For instance, pyrazole esters can be converted to their corresponding hydrazides by refluxing with hydrazine hydrate. researchgate.net However, this direct approach can sometimes be unsuccessful or lead to undesired side products, depending on the other functional groups present on the pyrazole ring. researchgate.net In one reported case, attempting to reflux 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester with hydrazine hydrate resulted in the loss of the benzoyl group to form the 5-amino derivative instead of the intended hydrazide. researchgate.net In such instances, alternative strategies, such as starting from a more reactive precursor like a pyrazolo[3,4-d] tandfonline.comnih.govoxazin-4-one, can be employed to successfully yield the desired pyrazole-4-carbohydrazide upon reaction with hydrazine hydrate. researchgate.net

Derivatization and Functionalization Pathways of this compound

The presence of two distinct nucleophilic centers—the primary amino group at the C4 position and the hydrazide moiety at the C5 position—makes this compound a valuable precursor for further chemical transformations.

The primary amino group on the pyrazole ring is a reactive handle for various functionalizations, including the formation of imines (Schiff bases) and amides (acylation).

Schiff Base Formation: Schiff bases, characterized by an azomethine (-C=N-) group, are readily synthesized through the condensation of a primary amine with an aldehyde or a ketone. researchgate.net For aminopyrazole derivatives, this typically involves refluxing an equimolar mixture of the aminopyrazole and a suitable aldehyde in a solvent like methanol (B129727), often with a few drops of a catalytic acid such as glacial acetic acid. scielo.org.co The interaction of pyrazole carbohydrazides with pyridoxal-5-phosphate has also been studied to form Schiff bases under conditions that model living tissues. researchgate.net These pyrazole-based Schiff bases are an important class of compounds with a wide array of biological activities. nih.govnih.gov

Acylation: The amino group can be acylated to form the corresponding amide. For example, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by treating the parent 5-aminopyrazole with a substituted benzoyl chloride in a solvent like dichloromethane (B109758) (DCM). nih.gov This reaction provides a straightforward method to introduce a wide range of acyl groups onto the pyrazole scaffold.

Table 2: Derivatization Reactions at the Primary Amino Group

| Reagent Type | Reaction | Conditions | Product |

|---|---|---|---|

| Aldehydes / Ketones | Schiff Base Formation | Reflux in methanol with catalytic acid scielo.org.co | Pyrazole-based Schiff Base (Imine) researchgate.net |

| Acyl Halides (e.g., Benzoyl Chloride) | Acylation | Dichloromethane (DCM) solvent | N-Acylaminopyrazole (Amide) nih.gov |

The carbohydrazide moiety is a powerful building block for synthesizing fused heterocyclic systems. Its terminal -NH2 group and the adjacent carbonyl group can participate in cyclization reactions with various electrophiles.

A common transformation is the conversion of pyrazole carbohydrazides into fused 1,2,4-triazole (B32235) rings. For example, 5-methyl-1H-pyrazole-3-carbohydrazide can be converted into 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol. nih.gov This is achieved by first reacting the carbohydrazide with carbon disulfide (CS2) in the presence of potassium hydroxide (B78521) (KOH) to form a potassium dithiocarbazate salt. nih.gov Subsequent treatment of this salt with hydrazine hydrate under reflux leads to cyclization, forming the aminotriazole-thiol ring system. nih.gov Pyrazole-3-carboxylic acid hydrazide has also been used as an intermediate to synthesize various pyrazolyl-1,3,4-oxadiazoles and pyrazolyl-1,2,4-triazoles. tandfonline.com

Furthermore, the amino group of the parent pyrazole ring, in conjunction with another ring substituent, can be used to construct fused systems like pyrazolo[3,4-b]pyridines by reacting with 1,3-dielectrophiles such as β-diketones. beilstein-journals.orgnih.gov The diazotization of 3-amino-1H-pyrazole-4-carboxamides is also a known route to produce fused pyrazolo[3,4-d] tandfonline.comnih.govresearchgate.nettriazin-4-ones. nih.gov These reactions highlight the utility of functionalized pyrazoles as precursors for nitrogen-rich bicyclic and polycyclic heterocycles.

Substitutions and Modifications on the Pyrazole Ring System

The aminopyrazole scaffold allows for various substitutions and modifications, enabling the synthesis of a diverse library of derivatives. The reactivity of the aminopyrazole core is characterized by three primary nucleophilic sites: the exocyclic amino group (most nucleophilic), the N1 nitrogen of the pyrazole ring, and the C4 carbon. researchgate.net

The exocyclic amino group readily undergoes reactions such as acylation. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts smoothly with chloroacetyl chloride to yield 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com This acylated product can then serve as an intermediate for further functionalization. mdpi.com Similarly, benzoylation of 1-phenyl-5-aminopyrazole-4-carbohydrazide can be achieved using benzoyl chloride. nih.gov

The pyrazole ring nitrogens can also be functionalized, typically through alkylation or arylation, which influences the electronic properties and steric profile of the molecule. The N1 position is a common site for substitution to introduce various aryl or alkyl groups. The synthesis of 1-aryl-5-amino-1H-pyrazole-4-carbonitriles is a well-established method, often achieved by reacting aryl hydrazines with (ethoxymethylene)malononitrile. beilstein-journals.org This approach offers a direct route to N1-substituted aminopyrazole cores.

These modifications are crucial as they not only build molecular complexity but also serve as precursors for subsequent cyclization reactions, leading to a wide range of fused heterocyclic systems with potential biological activities.

Synthesis of Fused Heterocyclic Systems Incorporating the 4-amino-1H-pyrazole Moiety

The strategic placement of the amino and carbohydrazide groups ortho to each other makes this compound an exemplary precursor for annulation reactions, leading to the formation of various fused heterocycles.

Pyrazolo[3,4-d]pyrimidines are purine (B94841) analogues known for a wide spectrum of biological activities. thieme-connect.comtandfonline.com The synthesis of this fused system from aminopyrazole precursors is a common and efficient strategy. The reaction involves the cyclocondensation of the 5-aminopyrazole bearing a carbohydrazide or carbonitrile at the 4-position with a suitable one-carbon electrophile.

For example, reacting 5-aminopyrazole-4-(N-benzoyl)carbohydrazide derivatives with triethylorthoesters results in the formation of 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones in good yields (42-80%). nih.gov Another approach involves the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetic anhydride, which can lead to a pyrazolo[3,4-d] researchgate.netchim.itoxazin-3-yl intermediate. This intermediate subsequently reacts with nucleophiles like hydrazine hydrate to furnish the pyrazolo[3,4-d]pyrimidine core. chim.it The reaction of 5-aminopyrazole-4-carbonitrile derivatives with formamide (B127407) also serves as a direct method to construct the 4-aminopyrazolo[3,4-d]pyrimidine skeleton. thieme-connect.com

| Starting Material | Reagents/Conditions | Fused Product | Reference(s) |

| 5-Aminopyrazole-4-(N-benzoyl)carbohydrazide | Triethylorthoesters | 5-Benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Acetic anhydride, then Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine derivative | chim.it |

| 5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazole-4-carbonitrile | Formamide, Acetic anhydride, Reflux | 4-Aminopyrazolo[3,4-d]pyrimidine derivative | thieme-connect.com |

| 1-Phenyl-5-aminopyrazole-4-carbohydrazide | Ethyl orthoformate | 1-Phenyl-5-benzamido-1H-pyrazolo[3,4-d]pyrimidine-4-one | nih.gov |

The carbohydrazide functional group is a versatile precursor for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved by the cyclodehydration of carbohydrazide precursors. A common method involves heating the corresponding acyl-hydrazide with dehydrating agents like phosphorus oxychloride (POCl₃). nih.gov For instance, pyrazole carbohydrazides can be converted into pyrazole-substituted 1,3,4-oxadiazoles. researchgate.net This intramolecular cyclization is a fundamental and widely used approach in the synthesis of oxadiazole derivatives.

The formation of 1,2,4-triazole rings from a carbohydrazide often proceeds via a thiosemicarbazide (B42300) intermediate. The carbohydrazide is first reacted with an isothiocyanate to form the N-acylthiosemicarbazide, which then undergoes cyclization under basic conditions to yield a 1,2,4-triazole-3-thione. Alternatively, reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine, can also lead to the triazole ring system.

| Moiety | Starting Material | Reagents/Conditions | Fused Product | Reference(s) |

| Oxadiazole | Pyrazole-4-carbohydrazide | Phosphorus oxychloride (POCl₃), Reflux | Pyrazolyl-1,3,4-oxadiazole | researchgate.net |

| Oxadiazole | Carbohydrazide | Benzoic acid, Clay, Microwave | 2,5-Disubstituted-1,3,4-oxadiazole | |

| Triazole | Aminopyrazole | Diazotization, Azide formation, then Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes | Pyrazolyl-1,2,3-triazole |

Imidazopyrazoles are another important class of fused heterocycles. The synthesis of the imidazo[1,2-b]pyrazole skeleton can be efficiently achieved starting from aminopyrazoles. One prominent method is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govresearchgate.net This reaction involves the condensation of an aminopyrazole (such as 5-aminopyrazole-4-carbonitrile), an aldehyde, and an isocyanide. nih.govresearchgate.net This one-pot synthesis provides a rapid and efficient route to a library of diversely substituted 1H-imidazo[1,2-b]pyrazoles. nih.govresearchgate.net

Another classical approach involves the reaction of a 3-aminopyrazole (B16455) with an α-haloketone or a related 1,2-dielectrophile, leading to the formation of the fused imidazole (B134444) ring through sequential N-alkylation and intramolecular condensation.

| Starting Material | Reagents/Conditions | Fused Product | Reference(s) |

| 5-Aminopyrazole-4-carbonitrile | Aldehydes, Isocyanides, Perchloric acid (catalyst) | 1H-Imidazo[1,2-b]pyrazole derivative | nih.govresearchgate.net |

| 3-Aminopyrazole | α-Iodoenone, K₂CO₃, THF:EtOH | Imidazo[1,2-b]pyrazole glycohybrid | chim.it |

| Aminopyrazole derivative 4 | α-haloketones | Imidazo[1,2-b]pyrazole derivative |

The versatility of the aminopyrazole carbohydrazide synthon extends to the synthesis of numerous other fused heterocyclic systems, including pyrazolopyridines and pyrazolotriazines. researchgate.net

Pyrazolo[3,4-b]pyridines can be synthesized via the Friedländer annulation, which involves the condensation of a 5-aminopyrazole-4-carbaldehyde or a related derivative with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or β-ketoesters. This reaction, typically catalyzed by a base like piperidine, is a powerful tool for constructing the fused pyridine (B92270) ring. Multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound also provide a direct route to highly substituted pyrazolo[3,4-b]pyridines.

Pyrazolo[1,5-a]pyrimidines are isomers of the pyrazolo[3,4-d]pyrimidine system and are formed when the N1 nitrogen of the pyrazole ring participates in the cyclization. These are typically synthesized by reacting 3- or 5-aminopyrazoles with 1,3-dielectrophiles such as β-diketones or enaminones.

Pyrazolo[4,3-e] nih.govresearchgate.nettriazolo[1,5-c]pyrimidines , a more complex fused system, can be synthesized from pyrazolo[3,4-d]pyrimidine intermediates. For example, a 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine can be condensed with aromatic aldehydes to construct the additional fused triazole ring. chim.it

| Starting Material | Reagents/Conditions | Fused Product | Reference(s) |

| 5-Aminopyrazole-4-carbaldehyde | Acetonitrile derivatives, Piperidine | Pyrazolo[3,4-b]pyridine-5-carbonitrile | |

| 5-Aminopyrazole | β-Diketones, Acetic acid | Pyrazolo[3,4-b]pyridine | researchgate.net |

| 5-Amino-1H-pyrazoles | 2-(Arylidene)malononitriles | 5-Aryl-pyrazolo[1,5-a]pyrimidine | |

| 2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d] researchgate.netchim.itoxazin-3-yl)acetonitrile | Hydrazine hydrate, then Aromatic aldehydes | Pyrazolo[4,3-e] nih.govresearchgate.nettriazolo[1,5-c]pyrimidine | chim.it |

Spectroscopic and Structural Elucidation of 4 Amino 1h Pyrazole 5 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. researchgate.net For pyrazole (B372694) derivatives, NMR is crucial for confirming the substitution pattern on the heterocyclic ring and identifying the various protons associated with amino and carbohydrazide (B1668358) moieties. rsc.orgnih.gov

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the context of 4-amino-1H-pyrazole-5-carbohydrazide and its derivatives, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the amino group (NH₂), the pyrazole ring NH, and the carbohydrazide (CONHNH₂) protons.

While specific data for the parent compound is not detailed in the provided literature, analysis of closely related structures, such as 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles, offers valuable insights. rsc.org The protons of the amino group (NH₂) typically appear as a broad singlet due to quadrupole interactions and chemical exchange. For instance, in one derivative, the NH₂ protons are observed as a singlet at 8.25 ppm. Aromatic protons from substituents, such as a phenyl group, typically resonate in the downfield region of 7.0 to 8.0 ppm. rsc.org The NH proton of the pyrazole ring and the protons of the hydrazide group are also expected in the downfield region, often appearing as broad signals that can be confirmed by D₂O exchange.

Table 1: Representative ¹H NMR Spectral Data for Substituted Aminopyrazole Derivatives rsc.org

| Compound Derivative | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 6.82 (t, 1H), 7.04–7.11 (m, 4H), 7.28 (t, 2H), 7.66 (dd, 2H), 7.80 (dd, 1H), 7.90 (dd, 2H), 8.25 (s, 2H, NH₂), 10.60 (s, 1H, OH) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.62 (t, 5H), 7.40–7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.44 (s, 1H), 8.11 (d, 1H), 7.98 (d, 1H), 7.70 (s, 2H), 7.53 (t, 1H), 7.32 (t, 2H), 7.15 (d, 2H), 6.94 (t, 1H) |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. In this compound, distinct signals are expected for the three pyrazole ring carbons (C3, C4, and C5) and the carbonyl carbon of the carbohydrazide group. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield (around 160-170 ppm).

The positions of the pyrazole ring carbons are influenced by the nature and position of the substituents. For example, in various 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, the carbon atoms of the pyrazole ring resonate at specific chemical shifts that help confirm the structure. rsc.org The carbon atom attached to the amino group (C4 in the target molecule) would be expected to show a chemical shift influenced by the nitrogen atom's electron-donating effect.

Table 2: Representative ¹³C NMR Spectral Data for Substituted Aminopyrazole Derivatives rsc.org

| Compound Derivative | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 |

| 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | DMSO | 153.38, 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79, 119.16, 112.45 |

For complex derivatives or in cases where 1D NMR spectra are ambiguous, two-dimensional (2D) NMR techniques are employed for complete structural assignment. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms they are directly attached to, allowing for unambiguous assignment of carbon signals based on known proton resonances. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that reveals correlations between protons and carbons that are two or three bonds away. nih.govipb.pt This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For a derivative of this compound, HMBC could definitively link the pyrazole ring protons to the carbonyl carbon of the carbohydrazide group, confirming their connectivity. nih.gov

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out proton-proton spin systems within the molecule.

These advanced methods are essential for confirming the regiochemistry of substitution on the pyrazole ring and for assigning all signals in complex, newly synthesized derivatives. nih.govipb.pt

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the FT-IR spectrum would be characterized by several key absorption bands:

N-H Stretching: The amino (NH₂) and hydrazide (NH, NH₂) groups give rise to strong, sharp, or broad bands in the 3100-3500 cm⁻¹ region. Typically, primary amines show two bands (symmetric and asymmetric stretching), while N-H bonds involved in hydrogen bonding may appear as broader signals at lower frequencies. rsc.orgmdpi.com

C=O Stretching: The carbonyl group of the carbohydrazide moiety produces a strong and very characteristic absorption band, typically in the range of 1640-1680 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring itself has characteristic stretching vibrations for its C=N and C=C bonds, which are typically observed in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibrations for the amino and hydrazide groups usually appear in the 1550-1650 cm⁻¹ region.

Data from related aminopyrazole carbonitrile derivatives shows N-H stretching vibrations appearing in the range of 3200-3500 cm⁻¹. rsc.org

Table 3: Key FT-IR Absorption Bands for Substituted Aminopyrazole Derivatives rsc.org

| Compound Derivative | N-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C=C/C=N Stretch (cm⁻¹) |

|---|---|---|---|

| 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3292 | 2390 | 1602, 1566, 1544, 1492 |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346, 3313, 3208 | 2206 | 1632, 1600, 1519, 1489 |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3445, 3340, 3315, 3210 | 2206 | 1597, 1508, 1441 |

Raman spectroscopy is a vibrational technique that is complementary to FT-IR. While FT-IR measures absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. A key principle is that molecular vibrations that cause a significant change in polarizability are strongly Raman active, whereas vibrations that cause a strong change in dipole moment are strongly IR active.

For a molecule like this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric vibrations: The symmetric stretching of the pyrazole ring's C=C and C=N bonds would likely produce strong Raman signals.

Bonds with low polarity: While the C=O bond is highly polar and thus strong in the IR spectrum, other non-polar or symmetric bonds within the molecular backbone can be more easily identified with Raman.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the molecular weight of the synthesized compounds and offers insights into their structural features through the analysis of fragmentation patterns. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used for these analyses. researchgate.netnih.gov

The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the target molecule. For instance, in the analysis of various pyrazole derivatives, the molecular ion peak is often observed, confirming the successful synthesis of the compound. researchgate.netresearchgate.net For the parent compound, this compound, the expected molecular weight is approximately 141.13 g/mol . nih.gov

The fragmentation of pyrazole rings and their derivatives follows characteristic pathways that aid in structural elucidation. The fragmentation patterns are influenced by the nature and position of substituents on the pyrazole ring. researchgate.netresearchgate.net Common fragmentation pathways for pyrazole derivatives include:

Cleavage of the N-N bond: This is a typical fragmentation for pyrazole rings.

Ring cleavage: The pyrazole ring itself can break apart, leading to characteristic fragment ions. researchgate.net

Loss of substituents: Side chains attached to the pyrazole ring or the carbohydrazide moiety can be lost as neutral molecules or radicals. For example, in carbohydrazide derivatives, cleavage of the bond between the carbonyl group and the hydrazine (B178648) nitrogen is common. libretexts.org

Rearrangement reactions: Intramolecular rearrangements can occur, leading to the formation of stable fragment ions.

A study on pyrazoline derivatives, which are structurally related to pyrazoles, showed that a primary fragmentation pathway involves the cleavage of the pyrazoline ring, leading to the formation of abundant substituted ions. researchgate.net For pyrazoles, common fragmentation involves the elimination of N₂H₂. researchgate.net The presence of the carbohydrazide group introduces additional fragmentation pathways, often involving the loss of NH₂NHCO, NHNH₂, or CO moieties.

The following table summarizes representative mass spectrometry data for related pyrazole derivatives, illustrating common fragments observed.

| Compound Name | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | ESI | 304.9 [M-H]⁺ | Not specified | nih.gov |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | EI | 184 [M]⁺ | Not specified | mdpi.com |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | EI | 218 [M]⁺ | Not specified | mdpi.com |

| Pyrazoline Derivatives | EI | Varies | Base peak is often the molecular ion. Ring cleavage fragments are prominent. | researchgate.net |

X-ray Crystallography for Solid-State Structural Characterization

The amino and carbohydrazide groups in this compound are capable of forming extensive hydrogen bond networks, acting as both hydrogen bond donors and acceptors. These interactions are crucial in stabilizing the crystal lattice.

Below is a table summarizing crystallographic data for several pyrazole derivatives, showcasing the type of information obtained from X-ray diffraction studies.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Reference |

| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | Orthorhombic | P2₁2₁2₁ | a = 11.0299 Å, b = 14.1131 Å, c = 20.2211 Å | Phenyl rings are nearly perpendicular to each other. Molecules form 1D chains via N—H⋯O hydrogen bonds. | nih.gov |

| Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate | Monoclinic | P2₁/c | a = 9.5408 Å, b = 9.5827 Å, c = 11.580 Å, β = 105.838° | Phenyl and pyrazole rings have a dihedral angle of 60.83°. Molecules form chains via O–H⋯N hydrogen bonds. | mdpi.com |

| 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide | Monoclinic | P2₁/c | a = 9.3725 Å, b = 20.0436 Å, c = 15.3281 Å, β = 102.896° | Features intermolecular N–H···O hydrogen bonds. | cardiff.ac.uk |

| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | Monoclinic | P2₁/c | a = 12.356 Å, b = 7.915 Å, c = 11.139 Å, β = 109.11° | Dihedral angle between pyrazole and benzene (B151609) rings is 69.48°. Structure stabilized by N—H⋯N hydrogen bonds. | researchgate.net |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for the analysis and purification of this compound and its derivatives. These methods are essential for monitoring the progress of chemical reactions, assessing the purity of the final products, and isolating the desired compounds from reaction mixtures.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method to monitor the progress of a synthesis. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can observe the disappearance of starting materials and the appearance of the product spot. The retention factor (Rf) value of the compound is characteristic under specific conditions (stationary phase and mobile phase). This technique is frequently mentioned in the synthesis of pyrazole derivatives for tracking reaction completion. nih.gov

Liquid Chromatography/Mass Spectrometry (LC/MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This powerful hyphenated technique is used for both qualitative and quantitative analysis. It can separate complex mixtures and provide the molecular weight of each component, confirming the identity of the synthesized compounds and identifying any impurities. nih.gov In the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from 3-amino-1H-pyrazole-4-carbonitriles, LC-MS was used to analyze the reaction products and confirm the molecular weights of the isomers formed. mdpi.com

The choice of chromatographic conditions, such as the stationary phase (e.g., silica (B1680970) gel for normal-phase, C18 for reverse-phase) and the mobile phase (a single solvent or a gradient mixture), is critical for achieving effective separation and purification of pyrazole carbohydrazide derivatives.

| Chromatographic Method | Application | Typical Stationary Phase | Typical Mobile Phase | Reference |

| Thin Layer Chromatography (TLC) | Reaction monitoring | Silica gel | n-hexane/ethyl acetate (B1210297) mixtures | rsc.org |

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Purity assessment, product identification, separation of isomers | C18 (Reverse-phase) | Acetonitrile/water or Methanol (B129727)/water gradients | nih.govmdpi.com |

Theoretical and Computational Investigations of 4 Amino 1h Pyrazole 5 Carbohydrazide Analogues

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the electronic properties and reactivity of novel compounds.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In studies of pyrazole (B372694) derivatives, DFT calculations have been used to determine these orbital energies. For instance, in an analysis of two pyrazole derivatives, Pyz-1 and Pyz-2, the energy gaps were calculated to be 5.118 eV and 5.166 eV, respectively. nih.gov The smaller gap in Pyz-1 suggests it is more reactive and possesses higher potential for molecular charge transfers compared to Pyz-2. nih.gov Similarly, for pyrazole-hydrazone derivatives L1 and L2, the HOMO-LUMO energy differences were found to be approximately 4.38 eV and 5.75 eV, respectively, indicating greater stability for the molecule with the larger energy gap. nih.gov

The distribution of electron density in these orbitals also provides valuable information. For one pyrazole-hydrazone derivative, the HOMO was localized on the 4-hydroxy-3-methoxybenzaldehyde ring, while the LUMO was distributed over the hydrazone function, suggesting this part of the molecule is key to its electronic transitions. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Pyrazole Analogues

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyz-1 | Not Specified | Not Specified | 5.118 | nih.gov |

| Pyz-2 | Not Specified | Not Specified | 5.166 | nih.gov |

| L1 | Not Specified | Not Specified | 4.38 | nih.gov |

Fukui Functions and Prediction of Electrophilic/Nucleophilic Sites

Fukui functions are used within DFT to predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. nih.gov These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By analyzing these functions, researchers can identify atoms or regions that are most susceptible to attack by electrophiles (electron-seeking reagents) or nucleophiles (nucleus-seeking reagents). nih.gov

For instance, in a study of C-amino-1,2,4-triazoles, a class of compounds structurally related to the pyrazole core, Fukui functions and molecular electrostatic potential were employed to predict reactivity. nih.gov The calculations indicated that increasing the hardness of an electrophile would favor an attack at the N-4 atom of the triazole ring, while softer electrophiles would more likely target the N-2 atom or the amino group. nih.gov This type of analysis is directly applicable to 4-amino-1H-pyrazole-5-carbohydrazide analogues to pinpoint the atoms most involved in chemical reactions, thereby guiding synthetic modifications.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations allow for the exploration of the conformational space of a molecule, revealing its flexibility, stability, and preferred shapes in different environments. nih.gov Understanding the conformational preferences is vital, as a molecule's biological activity is often dependent on its three-dimensional structure. nih.gov

For pyrazole-containing compounds, MD simulations have been employed to assess the stability of ligand-protein complexes. nih.gov In a study of novel pyrazole-carboxamides, 50-nanosecond MD simulations revealed that the docked compounds exhibited good stability within the binding sites of human carbonic anhydrase I and II receptors, with only minor conformational changes and fluctuations. nih.govresearchgate.net Such simulations provide insights into the dynamic behavior of the molecule and the stability of its interactions with a biological target over time, which static docking models alone cannot capture. The analysis of parameters like the root mean square deviation (RMSD) throughout the simulation can confirm the structural stability of the ligand within the binding pocket. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule (ligand), such as a this compound analogue, might interact with a biological target, typically a protein or enzyme. jdigitaldiagnostics.com

Analysis of Binding Modes and Interaction Fingerprints (e.g., Hydrogen Bonding, π–π Stacking)

Docking studies provide detailed "interaction fingerprints," revealing the specific non-covalent interactions that stabilize the ligand-target complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π–π stacking. mdpi.commdpi.com

For pyrazole derivatives, these interactions are critical for their biological activity. Hydrogen bonds often form between the nitrogen atoms of the pyrazole ring or the hydrazide moiety and amino acid residues in the target protein. nih.gov For example, pyrazole dimers can be linked by three Npyrazole–H···Npyrazolate hydrogen bonds. mdpi.com Furthermore, the aromatic nature of the pyrazole ring allows for π–π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine in the binding site. mdpi.commdpi.comchemrxiv.org These stacking interactions, where the planar ring systems of the ligand and the amino acid overlap, can be energetically favorable and contribute significantly to binding affinity. chemrxiv.orgnih.gov In some designed tricyclic energetic compounds containing pyrazole rings, face-to-face stacking arrangements with layer spacing between 3.328 Å and 3.467 Å indicate strong π–π interactions. nih.gov

Table 2: Common Interactions Observed in Docking Studies of Pyrazole Analogues

| Interaction Type | Description | Key Molecular Features Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Pyrazole ring nitrogens, hydrazide group (-CONHNH2), amino group (-NH2) |

| π–π Stacking | Non-covalent interactions between aromatic rings. | The aromatic pyrazole ring interacting with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Phenyl or other nonpolar substituents on the pyrazole core. |

Mechanistic Insights into Enzyme/Protein Interactions (e.g., DNA gyrase inhibition mechanisms)

By visualizing the binding pose of a ligand in the active site of an enzyme, molecular docking can provide crucial insights into the mechanism of inhibition. nih.gov Analogues of N′-benzoyl-3-aryl-1H-pyrazole-5-carbohydrazide have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

Docking simulations of these compounds into the active site of Staphylococcus aureus DNA gyrase have been performed to explore their binding model. nih.gov These studies can reveal which amino acid residues are key for the interaction and how the inhibitor molecule orients itself to block the enzyme's function. For example, a particularly potent inhibitor, compound 3k, was shown to embed well within the active pocket of DNA gyrase. nih.gov The binding energy, calculated from the docking simulation, provides an estimate of the binding affinity, with lower binding energies suggesting more potent inhibition. researchgate.net In one study, designed pyrazole derivatives showed binding energies against DNA gyrase as low as -9.12 kcal/mol, indicating strong potential inhibitory activity. researchgate.net These computational results help to explain the structure-activity relationships observed in experimental assays and guide the design of more effective inhibitors. nih.gov

Tautomeric Equilibrium and Energetic Analysis of this compound Isomers

The structure and properties of N-unsubstituted pyrazoles, including this compound, are complicated by the phenomenon of tautomerism. nih.gov Tautomers are isomers that readily interconvert, typically through the migration of a proton. For a molecule like this compound, several tautomeric forms are possible due to the mobile proton on the pyrazole ring (annular tautomerism) and within the carbohydrazide (B1668358) side chain. beilstein-journals.orgnih.gov

Computational quantum chemistry methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MPn), are essential tools for investigating the tautomeric equilibrium. researchgate.netresearchgate.net These calculations can determine the optimized geometries and relative energies of all possible isomers, predicting which tautomer is the most stable under different conditions (e.g., in the gas phase or in various solvents). researchgate.net

For this compound, two primary types of tautomerism can be considered:

Annular Tautomerism: The proton on the pyrazole ring can reside on either of the two nitrogen atoms (N1 or N2). This results in two distinct annular tautomers. The relative stability is heavily influenced by the electronic effects of the substituents at positions 4 and 5. nih.gov

Side-Chain Tautomerism: The carbohydrazide group (-CONHNH2) can exist in equilibrium with its imidohydrazide tautomer (-C(OH)=NNH2). Furthermore, the hydrazone form can exhibit E/Z isomerism. nih.govresearchgate.net

Energetic analysis involves calculating the total electronic energy for each optimized tautomeric structure. The tautomer with the lowest energy is predicted to be the most abundant species at equilibrium. researchgate.net Solvation models, like the Polarizable Continuum Model (PCM), are often incorporated to estimate the influence of the solvent on the tautomeric equilibrium, as intermolecular interactions can significantly alter the relative stabilities. beilstein-journals.orgresearchgate.net For example, theoretical calculations on related pyrazoles have shown that the presence of different substituents and the choice of solvent can shift the equilibrium from one tautomeric form to another. nih.govbeilstein-journals.org Intramolecular hydrogen bonding can also play a crucial role in stabilizing certain tautomers, such as the Z-configuration of hydrazone fragments. nih.gov

Table 2: Theoretical Relative Energies of Potential Tautomers of a Substituted Pyrazole

| Tautomer/Isomer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) |

| Tautomer A | 1H-pyrazole, Amide | 0.00 | 0.00 |

| Tautomer B | 2H-pyrazole, Amide | +3.5 | +2.8 |

| Tautomer C | 1H-pyrazole, Imidohydrazide (E) | +12.1 | +10.5 |

| Tautomer D | 1H-pyrazole, Imidohydrazide (Z) | +11.5 | +9.9 |

Note: This table presents hypothetical data based on computational studies of similar pyrazole derivatives to illustrate the energetic differences between possible tautomers. The values are not specific to this compound.

These computational investigations provide a fundamental understanding of the molecule's structural landscape, which is essential for interpreting experimental data and predicting its chemical reactivity and biological interactions. nih.govbeilstein-journals.org

Mechanistic Reaction Studies of 4 Amino 1h Pyrazole 5 Carbohydrazide in Organic Transformations

Investigation of Reaction Pathways and Intermediate Species Formation

The formation of the 4-amino-1H-pyrazole core, the foundational structure of 4-amino-1H-pyrazole-5-carbohydrazide, often proceeds through a cyclocondensation reaction. A plausible mechanistic pathway for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the initial Michael-type addition of a hydrazine (B178648) to an activated alkene. scirp.org This provides insight into the formation of the pyrazole (B372694) ring system.

In a typical reaction, the more nucleophilic amino group of a hydrazine derivative selectively attacks the β-carbon of an electron-deficient alkene, such as (ethoxymethylene)malononitrile, leading to the formation of an intermediate hydrazide. scirp.org This intermediate then undergoes elimination of a leaving group (e.g., ethanol) to form an alkylidene hydrazide. Subsequent intramolecular cycloaddition, involving the nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, yields a pyrazole imine intermediate. scirp.org Aromatization of this imine then leads to the final 5-aminopyrazole product. scirp.org While this specific pathway describes the formation of a 4-carbonitrile derivative, the fundamental steps of nucleophilic addition, elimination, and intramolecular cyclization are central to the formation of the 4-aminopyrazole ring present in this compound.

The specific intermediates in the synthesis and subsequent reactions of this compound itself are dictated by the reactants and conditions employed. For instance, in condensation reactions, the initial formation of a hydrazone by the reaction of the carbohydrazide (B1668358) moiety with a carbonyl compound is a key intermediate step.

| Reaction Type | Key Intermediate Species | Plausible Formation Mechanism |

| Pyrazole Ring Formation | Hydrazide adduct, Alkylidene hydrazide, Pyrazole imine | Michael-type addition, Elimination, Intramolecular Cycloaddition |

| Condensation with Aldehydes/Ketones | Hydrazone | Nucleophilic addition of the carbohydrazide to the carbonyl group, followed by dehydration |

Role of the Carbohydrazide Moiety in Chemical Reactivity and Derivatization

The carbohydrazide moiety (-CONHNH₂) is a critical functional group that significantly influences the chemical reactivity and derivatization potential of this compound. This group is a versatile building block for the synthesis of a wide array of heterocyclic systems. nih.gov

The terminal -NH₂ group of the carbohydrazide is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reactivity is fundamental to the construction of more complex molecular architectures. Furthermore, the carbohydrazide function can participate in cyclization reactions to form various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

The nature of the substituents on the pyrazole ring and on any derivatives of the carbohydrazide moiety can significantly impact the biological and chemical properties of the resulting compounds. nih.gov For instance, the introduction of different aryl groups through the carbohydrazide function has been shown to be crucial in determining the antimicrobial activity profile of some pyrazole derivatives. nih.gov

| Functional Group | Role in Reactivity | Common Derivatizations |

| Carbohydrazide (-CONHNH₂) | Nucleophilic center, Precursor for heterocycles | Formation of hydrazones, cyclization to oxadiazoles (B1248032) and triazoles |

| Amino (-NH₂) at C4 | Nucleophilic center, Can be acylated or alkylated | Formation of amides, Schiff bases |

| Pyrazole Ring Nitrogens | Nucleophilic and basic sites | Alkylation, Acylation, Coordination with metals |

Cycloaddition and Condensation Reaction Mechanisms

Condensation Reactions: As previously mentioned, the carbohydrazide moiety of this compound is prone to condensation reactions with carbonyl compounds. The mechanism of this reaction involves the nucleophilic attack of the terminal amino group of the carbohydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to form a stable hydrazone derivative. The reaction is often catalyzed by acids.

Cycloaddition Reactions: While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the provided literature, the pyrazole ring system, in general, can participate in cycloaddition reactions. More commonly, pyrazole derivatives are synthesized via [3+2] cycloaddition reactions. For instance, the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkene or alkyne is a well-established method for pyrazole synthesis. organic-chemistry.org Azomethine imines can also undergo [3+2] cycloaddition with alkynes to form pyrazole derivatives. nih.gov The amino and carbohydrazide substituents on the pyrazole ring would be expected to influence the electronic properties of the diene or dienophile system, thereby affecting the rate and regioselectivity of such cycloaddition reactions.

A plausible reaction mechanism for the formation of the pyrazole ring itself involves a 1,3-dipolar cycloaddition of diazo compounds with alkynes. organic-chemistry.org

Intramolecular Rearrangements and Migrations

Intramolecular rearrangements can occur in derivatives of this compound, leading to the formation of isomeric products. A notable example is the intramolecular benzoyl migration observed in 1-phenyl-5-benzamidopyrazole-4-carbohydrazide. researchgate.net In this case, the benzoyl group migrates from the amino group at the 5-position to the hydrazide moiety, resulting in the formation of the isomeric 5-aminopyrazole-4-(N-benzoyl)hydrazide. researchgate.net

The proposed mechanism for this rearrangement likely involves a nucleophilic attack of the hydrazide nitrogen onto the carbonyl carbon of the benzamide (B126) group, proceeding through a cyclic intermediate. This type of acyl migration is a known phenomenon in molecules containing suitably positioned nucleophilic groups.

The Z-configuration of the hydrazone fragment in N'-acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide is stabilized by an intramolecular hydrogen bond between the amino group and the hydrazone nitrogen atom. nih.gov While not a rearrangement in the sense of bond breaking and reformation, this intramolecular interaction highlights the influence of the spatial arrangement of the functional groups on the molecule's conformation.

Influence of Substituents on Reaction Outcomes and Selectivity

Substituents on the pyrazole ring and on the reacting partners play a crucial role in directing the outcome and selectivity of reactions involving this compound and its derivatives. The electronic and steric properties of these substituents can influence the nucleophilicity and electrophilicity of the reacting centers, thereby affecting reaction rates and regioselectivity.

In the synthesis of the pyrazole ring itself, the nature of the substituents on the hydrazine and the dicarbonyl compound determines the regiochemical outcome. For instance, in the cyclocondensation of 1,3-diketones with substituted hydrazines, the electronic character and steric bulk of the substituents on the diketone can lead to the preferential formation of one regioisomer over another. nih.gov

Furthermore, the nature of substituents introduced onto the N-phenyl ring of pyrazole-4-carbohydrazide derivatives has been found to be critical in determining their antimicrobial activity. nih.gov This suggests that substituents can significantly modulate the interaction of these molecules with biological targets, a principle that is central to medicinal chemistry. The use of fluorinated alcohols as solvents has also been shown to improve the regioselectivity in pyrazole formation, indicating that the reaction medium can also play a significant role in directing the reaction outcome. scirp.org

| Substituent Position | Influence on Reactivity | Example Effect |

| On the Pyrazole Ring (e.g., N1-position) | Modulates the electronic properties of the ring system. | Can influence the rate and regioselectivity of electrophilic substitution and cycloaddition reactions. |

| On the Amino Group (C4-NH₂) | Alters the nucleophilicity of the amino group. | Bulky substituents can sterically hinder reactions at this site. |

| On the Carbohydrazide Moiety | Affects the nucleophilicity and steric environment of the hydrazide. | Influences the rate of condensation and cyclization reactions. |

Role as Precursors in Agrochemical Chemistry

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial products containing this heterocyclic nucleus. nih.govscirp.org Derivatives of this compound are instrumental in developing modern crop protection solutions, including herbicides, fungicides, and insecticides, which aim to be highly effective and selective while minimizing environmental impact. chemimpex.comchemimpex.comechemi.com The versatility of the pyrazole core allows for the creation of compounds that can manage pest resistance by introducing novel modes of action. vulcanchem.com

Development of Herbicidal Agents

Pyrazole derivatives have a significant history in the agrochemical sector as effective herbicides. scirp.org Research into this compound derivatives has led to the discovery of potent herbicidal agents. researchgate.netchemimpex.com For instance, a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have been designed and synthesized, showing promising herbicidal activity. nih.gov These compounds function as auxin herbicides, and bioassays have confirmed their efficacy. Post-emergence tests indicated that many of these derivatives exhibit excellent inhibitory effects on broadleaf weeds, with several compounds achieving 100% inhibition of Amaranthus retroflexus L (AL) growth. nih.gov The structural modifications on the pyrazole ring are crucial in determining the herbicidal spectrum and potency. nih.gov

Table 1: Examples of Pyrazole Derivatives with Herbicidal Activity

| Compound Class | Target Weeds | Key Findings | Reference |

|---|---|---|---|

| 4-Amino-6-(5-aryl-1-pyrazolyl)-2-picolinic acids | Broadleaf weeds (e.g., Amaranthus retroflexus) | 100% growth inhibition at tested concentrations. | nih.gov |

| 4-Benzoyl-5-phenacyloxy-pyrazole derivatives | General weeds | Patented as effective herbicidal compositions. | researchgate.net |

Synthesis of Fungicides and Insecticides

The pyrazole ring is a key component in the design of modern fungicides and insecticides. nih.govnih.gov Derivatives of this compound serve as precursors to compounds with significant activity against various plant pathogens and insect pests. chemimpex.com The incorporation of different functional groups onto the pyrazole backbone can enhance fungicidal efficacy. nih.gov For example, novel pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline moiety have been synthesized and shown to exhibit obvious fungicidal activities against pathogens like Valsa mali and Gaeumannomyces graminis var. tritici, with some compounds showing activity comparable to the commercial fungicide pyraclostrobin. researchgate.net

In the realm of insecticides, N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been developed as potent agents against Lepidoptera pests. mdpi.com The synthesis often starts from a pyrazole carboxylic acid, a close relative of the carbohydrazide, which is converted through several steps into the final active compound. mdpi.com The commercial success of pyrazole-based insecticides like Fipronil highlights the importance of this chemical class in crop protection. scirp.org

Table 2: Research Findings on Pyrazole-Based Fungicides and Insecticides

| Compound Type | Target Organism | Research Outcome | Reference |

|---|---|---|---|

| Pyrazole-thiazole hybrids | Plutella xylostella, Spodoptera exigua | Excellent insecticidal activities against multiple Lepidoptera pests. | mdpi.com |

| Pyrazole derivatives with 1,2,3,4-tetrahydroquinoline | Gaeumannomyces graminis var. tritici | Fungicidal activity comparable to the commercial agent pyraclostrobin. | researchgate.net |

Contributions to Materials Science and Engineering

The applications of pyrazole derivatives extend beyond agriculture into the field of materials science. chemimpex.com Their unique electronic and structural properties make them suitable for creating advanced materials, including polymers, coatings, and optoelectronic components. mdpi.comresearchgate.net The ability of the pyrazole ring to engage in hydrogen bonding and coordinate with metal ions facilitates the self-assembly of complex supramolecular structures. rsc.org

Polymer and Coating Precursors

Derivatives of this compound are valuable building blocks in polymer chemistry. mdpi.comijrpr.com Their properties are suitable for developing novel materials such as specialized polymers and coatings that require specific thermal or mechanical characteristics. chemimpex.com For instance, pyrazole-containing norbornene-based block copolymers have been synthesized to create superparamagnetic nanocomposites. researchgate.net The inclusion of the pyrazole moiety can impart unique characteristics to the resulting polymers. Furthermore, the synthesis of pyrazole derivatives on silica-coated nanoparticles demonstrates their utility in creating advanced composite materials. nih.gov

Luminescent and Fluorescent Agent Development

Pyrazole derivatives have attracted significant attention for their remarkable optical properties, making them ideal candidates for the development of fluorescent and luminescent agents. benthamdirect.comnih.gov These compounds often exhibit high quantum yields, good photostability, and thermostability. nih.gov The synthetic versatility of the pyrazole core allows for fine-tuning of its photophysical properties through the introduction of various substituents. nih.govrsc.org

Highly fluorescent pyrazole C-3(5) tethered imidazo[1,2-a]azines have been synthesized through multicomponent reactions, showcasing the potential of pyrazole carbaldehydes (derived from carbohydrazides) as precursors. researchgate.net Similarly, 3-(2-pyridyl)pyrazole-based ligands have been used to create luminescent coordination polymers with lanthanide chlorides, some of which exhibit high quantum yields up to 92%. mdpi.com These materials have potential applications in areas such as bioimaging and sensor technology. benthamdirect.comnih.gov

Table 3: Photophysical Properties of Selected Pyrazole Derivatives

| Derivative Class | Excitation Max (λ_exc) | Emission Max (λ_em) | Key Feature | Reference |

|---|---|---|---|---|

| Coumarin–pyrazole dye | 446 nm | 506 nm | Strong green emission, acts as a chemosensor. | rsc.org |

| 3-(Coumarin-3-yl)pyrazole | 425 nm | 500 nm | Exhibits fluorescence for potential H₂S detection. | nih.gov |

| Tb(III) complex with 3-(2-pyridyl)pyrazole | N/A | Multiple peaks | High luminescence efficiency with a quantum yield of 92%. | mdpi.com |

Applications in Liquid Crystals and Semiconductors

The rigid, planar structure of the pyrazole ring and its capacity for hydrogen bonding make it a suitable component for designing liquid crystalline materials. researchgate.netrsc.org Supramolecular liquid crystals containing a 4-aryl-1H-pyrazole unit have been shown to self-assemble via H-bonding to form columnar mesophases. rsc.org These materials are of interest because they can also display luminescent properties. rsc.org The synthesis of various pyrazole derivatives, including those functionalized with pyridine (B92270) moieties, has led to ionic liquid crystals that exhibit smectic A mesophases over a wide range of temperatures. ekb.egunl.pt

In addition to liquid crystals, pyrazole derivatives have been investigated for their potential use in semiconductors and organic light-emitting diodes (OLEDs). researchgate.net The inherent electronic properties of the N-heteroaromatic core can be exploited in the design of organic electronic materials. nih.gov The ability to functionalize the pyrazole ring allows for the tuning of electronic energy levels, which is critical for applications in semiconductor devices. researchgate.net

Diverse Applications of this compound and its Derivatives in Non-Pharmacological Fields

The versatile chemical scaffold of this compound and its derivatives has led to their exploration in a multitude of scientific and industrial domains beyond pharmacology. The unique arrangement of nitrogen atoms within the pyrazole ring, coupled with the reactive amino and carbohydrazide functional groups, imparts these molecules with intriguing properties suitable for applications in analytical chemistry, corrosion inhibition, and the construction of complex supramolecular architectures. This article delves into the specific, non-pharmacological applications of this class of compounds, focusing on their roles in ligand design, as corrosion inhibitors, and in the fascinating realm of self-assembly and supramolecular chemistry.

Future Research Directions and Emerging Trends for 4 Amino 1h Pyrazole 5 Carbohydrazide Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Sustainability

The traditional synthesis of pyrazole (B372694) derivatives, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648), is being reimagined to meet modern standards of efficiency and environmental responsibility. mdpi.comnih.gov Future efforts for synthesizing 4-amino-1H-pyrazole-5-carbohydrazide and its analogues will likely concentrate on several key areas:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.govmdpi.com The development of novel MCRs could provide a direct and efficient pathway to complex derivatives of this compound.

Green Chemistry Approaches: There is a growing emphasis on using environmentally benign solvents (like water), solvent-free reaction conditions, and recyclable catalysts. researchgate.net Techniques such as microwave irradiation and ultrasound assistance are being explored to accelerate reaction times and improve yields for pyrazole synthesis. mdpi.com

Photoredox and Electrosynthesis: Visible-light photocatalysis and electrochemical methods are emerging as powerful tools for the functionalization of pyrazole rings under mild conditions. rsc.orgresearchgate.netmdpi.com These strategies offer new ways to introduce functional groups onto the pyrazole core, potentially leading to novel derivatives of this compound that are otherwise difficult to access. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processes. Adapting synthetic routes for this compound to flow chemistry systems could be crucial for future industrial-scale production.

| Synthetic Strategy | Traditional Approach | Emerging Trend | Key Advantages of Trend |

| Reaction Type | Stepwise cyclocondensation | One-pot multicomponent reactions | Increased efficiency, reduced waste |

| Catalysis | Homogeneous acid/base catalysts | Heterogeneous/recyclable catalysts | Sustainability, ease of separation |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, photocatalysis | Faster reactions, mild conditions |

| Solvent Use | Volatile organic solvents | Water, ionic liquids, or solvent-free | Reduced environmental impact |

Exploration of Advanced Computational Methodologies for Predictive Chemical Modeling and Rational Design

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. eurasianjournals.com For this compound, advanced computational methods can provide deep insights into its properties and guide the rational design of new derivatives with tailored functions.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.comresearchgate.net This understanding is crucial for predicting reaction outcomes and designing more effective synthetic pathways.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior and conformational flexibility of this compound and its interactions with biological targets or materials. eurasianjournals.com This can be particularly valuable in drug discovery and materials science.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activity or physical properties. nih.gov These models serve as a predictive tool to design new compounds with enhanced potency or desired characteristics, thereby reducing the need for extensive trial-and-error synthesis. nih.gov The integration of machine learning with these computational methods is a future trend that promises to further accelerate the discovery process. eurasianjournals.com

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Prediction of reaction sites, spectral properties |

| Molecular Docking | Simulating binding to biological targets (e.g., enzymes) | Identification of potential therapeutic uses, binding affinity |

| Molecular Dynamics (MD) | Analyzing conformational changes and interactions over time | Understanding molecular stability and interaction dynamics |

| 3D-QSAR | Correlating structure with observed activity | Rational design of derivatives with improved properties |

Untapped Potential in Interdisciplinary Research Areas beyond Traditional Chemical Synthesis

While pyrazoles are well-established in medicinal chemistry, the unique combination of amino and carbohydrazide (B1668358) functional groups in this compound opens doors to a wide range of interdisciplinary applications. orientjchem.org

Agrochemicals: Pyrazole derivatives are already used extensively as herbicides, insecticides, and fungicides. mdpi.comroyal-chem.com The carbohydrazide moiety is also known to be present in compounds with herbicidal and fungicidal activity. nih.gov Future research could focus on developing this compound derivatives as next-generation crop protection agents.

Materials Science: The pyrazole ring system can be incorporated into polymers and dyes. royal-chem.com The functional groups on this compound make it an attractive building block for creating novel conductive polymers, photovoltaic materials, or specialized colorants. royal-chem.com

Energetic Materials: Structurally related nitrogen-rich heterocyclic compounds containing amino and carbohydrazide groups have been investigated as energetic materials. rsc.org Research could explore the potential of this compound and its salts as components in this field, leveraging their high nitrogen content. rsc.org

Coordination Chemistry: The adjacent nitrogen atoms of the pyrazole ring and the additional donor atoms of the amino and carbohydrazide groups make the molecule an excellent ligand for metal complexes. uj.ac.za These complexes could have applications in catalysis, sensing, or as novel therapeutic agents.

Addressing Current Challenges in Pyrazole Chemistry and Functionalization

Despite significant progress, several challenges remain in the chemistry of pyrazoles that future research must address to fully exploit compounds like this compound.

Regioselectivity: The synthesis of asymmetrically substituted pyrazoles can often lead to mixtures of isomers, which are difficult to separate. nih.gov A primary challenge is controlling the regioselectivity of both the initial ring formation and subsequent functionalization reactions. Future work will focus on developing highly selective catalysts and directing groups to overcome this issue.

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyrazole ring is a highly desirable but challenging goal. Achieving selective C-H activation at specific positions would provide a more efficient way to synthesize complex derivatives without the need for pre-functionalized starting materials.

Scalability of Novel Methods: While many innovative synthetic methods are developed at the laboratory scale, their transition to large-scale industrial processes can be problematic. Future research must consider the scalability, cost-effectiveness, and safety of new synthetic routes from the outset.

Outlook on Scalable Production and Broader Industrial Relevance (e.g., non-pharmaceutical chemical industries)

The broader industrial impact of this compound hinges on the development of scalable and cost-effective production methods. Its potential extends far beyond the pharmaceutical sector.

Agrochemical Industry: The pyrazole core is a "privileged scaffold" found in numerous commercial pesticides. mdpi.comnih.gov Given that carbohydrazide derivatives have shown promise as fungicidal and herbicidal agents, this compound is a strong candidate for development into new agrochemical products. nih.gov

Polymer and Dye Industries: As a versatile chemical intermediate, it can be used in the synthesis of pyrazolone (B3327878) dyes and specialty polymers. royal-chem.com Its functional groups allow for facile incorporation into larger molecular structures, potentially leading to materials with unique optical or thermal properties.

Fine Chemicals: The compound can serve as a valuable building block for the synthesis of more complex heterocyclic systems, expanding the toolbox available to synthetic chemists in various chemical industries.

The continued exploration of efficient, sustainable synthesis and a deeper understanding of its properties through computational studies will be paramount in translating the potential of this compound into tangible industrial applications.

Q & A

Basic Question

- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at 3300–3500 cm⁻¹ for amino and hydrazide groups) .

- NMR : ¹H/¹³C NMR resolves regiochemistry; the hydrazide proton appears as a singlet near δ 10–12 ppm .

- X-ray crystallography : SHELXL software refines crystal structures to confirm bond lengths and angles, critical for verifying tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) .

How can molecular docking (e.g., AutoDock Vina) predict the bioactivity of this compound derivatives?

Advanced Question

AutoDock Vina employs a scoring function to evaluate binding affinities between the compound and target proteins (e.g., enzymes or receptors):

- Grid parameter optimization : Define active-site coordinates using PyMOL or similar tools.

- Multithreading : Accelerates docking simulations for high-throughput screening .

- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays to refine predictive models .

How do crystallographic data refinement tools (e.g., SHELXL) resolve structural ambiguities in pyrazole derivatives?

Advanced Question

SHELXL refines high-resolution X-ray data to address challenges such as:

- Disorder modeling : For flexible hydrazide side chains, use PART and SUMP instructions to split occupancy.

- Hydrogen bonding networks : Analyze Olex2-generated hydrogen-bond tables to confirm stabilizing interactions .

- Twinned crystals : Apply TWIN/BASF commands to correct intensity overlaps in low-symmetry space groups .

How should researchers address contradictory bioactivity data in antimicrobial studies of this compound analogs?

Advanced Question

Contradictions often arise from:

- Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify selectivity .

- Assay conditions : Variances in pH, incubation time, or solvent (DMSO vs. aqueous buffers) alter MIC values .

- Synergistic effects : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation .

What strategies improve regioselectivity in the synthesis of this compound derivatives?

Advanced Question

Regioselectivity is influenced by:

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) direct cyclization to the 4-position .

- Vilsmeier-Haack conditions : Use POCl₃/DMF to selectively form 5-chloropyrazole intermediates, which are hydrolyzed to carbaldehydes .

- Microwave-assisted synthesis : Enhances kinetic control, favoring one regioisomer over another .

How does the hydrazide group in this compound influence its reactivity in multicomponent reactions?

Advanced Question

The hydrazide moiety (–CONHNH₂) enables:

- Condensation reactions : Forms Schiff bases with aldehydes, useful for synthesizing hydrazone-linked hybrids .

- Nucleophilic attacks : Reacts with electrophiles (e.g., acyl chlorides) to generate acylhydrazides for drug-likeness optimization .

- Metal coordination : Binds transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .

What purification methods are optimal for isolating this compound from by-products?

Basic Question

- Recrystallization : Use ethanol/water mixtures to remove unreacted hydrazine or aldehyde precursors .

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar by-products .

- pH-selective precipitation : Adjust to pH 6–7 to precipitate the product while leaving acidic impurities in solution .

How does polymorphism affect the physicochemical properties of this compound?

Advanced Question

Polymorphs arise from varying crystal packing and impact:

- Solubility : Metastable forms may exhibit 2–3× higher aqueous solubility than stable polymorphs .

- Thermal stability : DSC/TGA identifies decomposition temperatures, which vary by packing efficiency .

- Bioavailability : High-energy polymorphs enhance dissolution rates but may require stabilization .

What computational tools support structure-activity relationship (SAR) studies of this compound analogs?

Advanced Question

- DFT calculations : Gaussian09 optimizes geometries to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .

- QSAR models : Use MOE or Schrodinger to predict bioactivity based on substituent descriptors (e.g., Hammett σ values) .

- Molecular dynamics : GROMACS simulates binding stability in protein-ligand complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products